molecular formula C12H10F3NO4 B8509198 4-Oxo-4-phenyl-2-[(trifluoroacetyl)amino]butanoic acid

4-Oxo-4-phenyl-2-[(trifluoroacetyl)amino]butanoic acid

Cat. No.: B8509198
M. Wt: 289.21 g/mol
InChI Key: RGFFVHICWSNKLG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Oxo-4-phenyl-2-[(trifluoroacetyl)amino]butanoic acid is a useful research compound. Its molecular formula is C12H10F3NO4 and its molecular weight is 289.21 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C12H10F3NO4

Molecular Weight

289.21 g/mol

IUPAC Name

4-oxo-4-phenyl-2-[(2,2,2-trifluoroacetyl)amino]butanoic acid

InChI

InChI=1S/C12H10F3NO4/c13-12(14,15)11(20)16-8(10(18)19)6-9(17)7-4-2-1-3-5-7/h1-5,8H,6H2,(H,16,20)(H,18,19)

InChI Key

RGFFVHICWSNKLG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)CC(C(=O)O)NC(=O)C(F)(F)F

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of 3-[(trifluoroacetyl)amino]succinic anhydride (4.00 g, 19.0 mmol) and aluminum chloride (5.56 g, 41.7 mmol) in benzene (80 mL) was refluxed for 5 h, then cooled in an ice bath and quenched by the slow addition of water. The reaction mixture was worked up with ethyl acetate and 10% hydrochloric acid. The residue was purified by chromatography (silica gel, 100% methylene chloride to 90/10/1/1 methylene chloride/methanol/acetic acid/water gradient elution). Recrystallization of the resulting oil from methylene chloride/hexanes produced the title compound as a white solid (3.00 g). 1H NMR (500 MHz, (d6-acetone) □ 11.56 (bs, 1H), 8.63 (bs, 1H), 8.06 (dd, J=8.3, 1.2 Hz, 2H), 7.70-7.67 (m, 1H), 7.57 (t, J=7.7 Hz, 2H), 5.14-5.10 (m, 1H), 3.84 (dd, J=18.3, 6.8 Hz, 1H), 3.77 (dd, J=18.1, 4.6 Hz, 1H).
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
5.56 g
Type
reactant
Reaction Step One
Quantity
80 mL
Type
reactant
Reaction Step One

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